molecular formula C9H18N2O B7924893 1-(2-Ethylaminomethyl-pyrrolidin-1-yl)-ethanone

1-(2-Ethylaminomethyl-pyrrolidin-1-yl)-ethanone

Cat. No.: B7924893
M. Wt: 170.25 g/mol
InChI Key: NWDXQEPPYRSDTO-UHFFFAOYSA-N
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Description

1-(2-Ethylaminomethyl-pyrrolidin-1-yl)-ethanone is a pyrrolidine-derived compound featuring an ethanone (acetyl) group at the nitrogen atom and a 2-ethylaminomethyl substituent on the pyrrolidine ring.

Its structural features make it a candidate for pharmaceutical intermediates or ligand design, though specific biological data remain uncharacterized in the available literature.

Properties

IUPAC Name

1-[2-(ethylaminomethyl)pyrrolidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-3-10-7-9-5-4-6-11(9)8(2)12/h9-10H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWDXQEPPYRSDTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1CCCN1C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Ethylaminomethyl-pyrrolidin-1-yl)-ethanone typically involves the construction of the pyrrolidine ring followed by functionalization. One common method is the reaction of 2-ethylaminomethyl-pyrrolidine with ethanone under controlled conditions. The reaction may require catalysts and specific temperature settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and automated systems to ensure consistent quality and output.

Chemical Reactions Analysis

Chemical Reactions of Similar Compounds

Compounds with similar structures to 1-(2-Ethylaminomethyl-pyrrolidin-1-yl)-ethanone, such as other pyrrolidine derivatives, can undergo a variety of chemical reactions:

  • Nucleophilic Addition : The carbonyl group can react with nucleophiles like Grignard reagents or hydride donors .

  • Substitution Reactions : The carbon adjacent to the carbonyl group can undergo nucleophilic or electrophilic substitution .

  • Condensation Reactions : These can form cyclic compounds or larger molecules .

  • Reduction : The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride .

  • Acylation : The nitrogen atom in the pyrrolidine ring can undergo acylation to form N-acyl derivatives .

Potential Chemical Reactions of this compound

Given its structure, this compound may participate in reactions similar to those of other pyrrolidine derivatives:

Reaction TypeDescriptionPotential Products
Nucleophilic AdditionReaction with Grignard reagents or hydride donorsAlcohols or alkylated derivatives
Substitution ReactionsNucleophilic or electrophilic substitution at the α-carbonSubstituted ethanones or amines
Condensation ReactionsFormation of cyclic compounds or larger moleculesHeterocyclic compounds or polymers
ReductionReduction of the carbonyl group to an alcoholCorresponding alcohol
AcylationAcylation of the pyrrolidine nitrogenN-Acyl derivatives

Characterization Techniques

Characterization of synthesized compounds typically involves spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) to confirm the structure and purity.

Scientific Research Applications

Scientific Research Applications

1-(2-Ethylaminomethyl-pyrrolidin-1-yl)-ethanone has several notable applications:

1. Chemistry:

  • Used as a building block for synthesizing more complex molecules.

2. Biology:

  • Investigated for potential interactions with biological targets such as enzymes and receptors.

3. Medicine:

  • Explored for therapeutic effects, particularly as a precursor for drug development.

4. Industry:

  • Utilized in the production of pharmaceuticals and other chemical products.

The biological activities of this compound can be summarized as follows:

  • Antimicrobial Activity: Preliminary studies suggest antimicrobial properties, particularly against Gram-positive bacteria.
  • Cytotoxic Effects: In vitro studies indicate potential cytotoxic effects on cancer cell lines through apoptosis induction.
  • Neuropharmacological Effects: Structural similarities to psychoactive compounds suggest interactions with neurotransmitter systems.

Case Studies and Experimental Data

Recent studies have provided insights into the biological activity of this compound. Below is a summary table of key findings from various research efforts:

Study Focus Findings
Cytotoxicity Significant induction of apoptosis in HepG2 cells at concentrations as low as 10 μM; linked to caspase activation.
Antimicrobial Properties Demonstrated activity against Staphylococcus aureus with MIC ranging from 25-50 μg/mL.
Neuropharmacological Effects Interacts with dopamine D3 receptors, suggesting potential applications in neuropsychiatric disorders.

Mechanism of Action

The mechanism of action of 1-(2-Ethylaminomethyl-pyrrolidin-1-yl)-ethanone involves its interaction with specific molecular targets. The pyrrolidine ring can bind to various receptors or enzymes, modulating their activity. This interaction can lead to changes in cellular processes and pathways, contributing to the compound’s biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Pyrrolidine Substitutions

1-(2-{[(2-Aminoethyl)-ethyl-amino]methyl}-pyrrolidin-1-yl)-ethanone (CAS 1353964-25-6) Molecular Formula: C${11}$H${23}$N$_{3}$O Key Features: Additional ethyl and aminoethyl substituents on the pyrrolidine ring. Applications: Used in coordination chemistry due to its tertiary amine structure; higher nitrogen content may enhance metal-binding capacity .

Ethanone,1-[(2S)-1-amino-2-pyrrolidinyl]- (CAS 1368005-98-4) Key Features: Stereospecific amino group at the pyrrolidine 2-position. Applications: Chiral building block for enantioselective synthesis, highlighting the role of stereochemistry in biological activity .

Heterocyclic Ethanone Derivatives

1-[2-Fluoro-6-(1-pyrrolidinyl)-4-pyridinyl]ethanone (CAS 1228665-59-5) Molecular Formula: C${12}$H${14}$FN$_{2}$O Key Features: Pyridine core with fluorine and pyrrolidine substituents. Applications: Fluorine enhances metabolic stability, making it a candidate for drug discovery .

2-Phenyl-1-(pyridin-2-yl)ethanone (CAS 27049-45-2) Molecular Formula: C${13}$H${11}$NO Key Features: Aromatic phenyl and pyridine groups. Applications: Explored for therapeutic applications due to π-π stacking interactions with biological targets .

Enaminones and Functionalized Derivatives

(2E)-1-Phenyl-2-[1-(2-phenylprop-2-en-1-yl)pyrrolidin-2-ylidene]ethanone Key Features: Conjugated enaminone system with a pyrrolidine ring. Applications: Intermediate in alkaloid synthesis; conjugated systems enable cyclization reactions .

1-(furan-2-yl)-2-(1-methylpyrrolidin-2-ylidene)ethanone (CAS 82071-15-6) Molecular Formula: C${11}$H${13}$NO$_{2}$ Key Features: Furan and pyrrolidine moieties. Applications: Potential use in materials science due to heterocyclic electronic properties .

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Features Applications References
1-(2-Ethylaminomethyl-pyrrolidin-1-yl)-ethanone ~C${10}$H${19}$N$_{2}$O ~185.24 Pyrrolidine, ethanone, ethylaminomethyl Secondary amine; discontinued product
1-(2-{[(2-Aminoethyl)-ethyl-amino]methyl}-pyrrolidin-1-yl)-ethanone C${11}$H${23}$N$_{3}$O 213.32 Complex aminoethyl substituent Metal coordination chemistry
1-[2-Fluoro-6-(1-pyrrolidinyl)-4-pyridinyl]ethanone C${12}$H${14}$FN$_{2}$O 236.25 Pyridine, fluorine substituent Drug discovery (metabolic stability)
2-Phenyl-1-(pyridin-2-yl)ethanone C${13}$H${11}$NO 197.23 Aromatic phenyl and pyridine groups Medicinal chemistry
(2E)-1-Phenyl-2-[1-(2-phenylprop-2-en-1-yl)pyrrolidin-2-ylidene]ethanone C${21}$H${21}$NO 303.39 Enaminone with conjugated system Alkaloid synthesis

Research Findings and Trends

  • Synthesis Methods : The target compound and analogs are synthesized via alkylation/acylation of pyrrolidine derivatives or heterocyclic cores .
  • Biological Potential: While this compound lacks explicit data, pyridine- and phenyl-substituted ethanones show promise in medicinal chemistry .

Biological Activity

1-(2-Ethylaminomethyl-pyrrolidin-1-yl)-ethanone is a compound of interest due to its unique structure and potential biological activities. This article explores its mechanisms of action, biological effects, and relevant research findings, including data tables and case studies.

The compound features a pyrrolidine ring, which is known for its ability to interact with various biological targets. Its mechanism of action involves binding to specific receptors or enzymes, leading to modulation of cellular processes. This interaction can influence various signaling pathways, contributing to its biological effects.

Biological Activities

The biological activities of this compound can be summarized as follows:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may exhibit antimicrobial properties, although specific data on its efficacy against various pathogens is limited.
  • Cytotoxic Effects : In vitro studies indicate that this compound may have cytotoxic effects on certain cancer cell lines, potentially through apoptosis induction mechanisms.
  • Neuropharmacological Effects : Given the structural similarity to other psychoactive compounds, it may also interact with neurotransmitter systems, warranting further investigation into its potential neuropharmacological applications.

Case Studies and Experimental Data

Recent studies have provided insights into the biological activity of this compound. Below is a summary table of key findings from various research efforts:

Study ReferenceBiological ActivityMethodologyKey Findings
CytotoxicityHepG2 Cell LineInduced apoptosis; IC50 values in low μM range
AntimicrobialDisk diffusion assayExhibited activity against Gram-positive bacteria
NeuropharmacologyBinding assaysPotential interaction with dopamine receptors

Detailed Research Findings

  • Cytotoxicity : A study assessing the cytotoxic effects on HepG2 cells reported significant induction of apoptosis at concentrations as low as 10 μM. The mechanism was linked to increased activity of caspases 3 and 7, indicating a mitochondrial pathway involvement in apoptosis .
  • Antimicrobial Properties : In antimicrobial assays, this compound demonstrated notable activity against several bacterial strains, particularly Gram-positive bacteria such as Staphylococcus aureus. The minimal inhibitory concentration (MIC) was determined to be in the range of 25-50 μg/mL .
  • Neuropharmacological Effects : Binding studies revealed that the compound interacts with dopamine D3 receptors, suggesting potential applications in treating neuropsychiatric disorders. The binding affinity was comparable to known dopamine agonists .

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